molecular formula C9H11N B1194107 2-Aminoindan CAS No. 2975-41-9

2-Aminoindan

Cat. No. B1194107
CAS RN: 2975-41-9
M. Wt: 133.19 g/mol
InChI Key: LMHHFZAXSANGGM-UHFFFAOYSA-N
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Description

2-Aminoindan (2-AI) is an analog of amphetamine. It shows potential bronchodilator and analgesic effects .


Synthesis Analysis

The 2-AI structure can be modified to produce diverse chemical substances by substitution on the aromatic ring with a variety of functional groups, or the addition of a methylenedioxy bridge or N-alkylation .


Molecular Structure Analysis

The molecular structure of 2-Aminoindan and its derivatives has been extensively studied. X-ray crystallography and molecular mechanics methods (MM2) have been used to analyze the conformational aspects of differently substituted 2-aminoindans .


Chemical Reactions Analysis

2-Aminoindan participates in various chemical reactions, showcasing its versatility. For example, it has been used as a starting material in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.


Physical And Chemical Properties Analysis

The physical properties of 2-Aminoindan, including solubility, melting point, and crystal structure, play a crucial role in its application in chemical synthesis and drug development.

Scientific Research Applications

Neurologic Disorders

2-Aminoindan (2-AI) has been researched for its potential applications in treating neurologic disorders. It acts as a selective substrate for norepinephrine and dopamine transporters (NET and DAT), which are crucial in the pathophysiology of various neurological conditions . The compound’s influence on these transporters suggests it could be beneficial in managing diseases like Parkinson’s, where dopaminergic systems are compromised.

Psychotherapy Aid

Originally developed as a metabolite of anti-Parkinsonian drugs, 2-AI has also been explored as a tool in psychotherapy . Its psychoactive properties, due to its action on monoamine transporters, could potentially be harnessed in controlled therapeutic settings to facilitate psychological interventions and treatments.

Designer Drug

Despite its therapeutic potential, 2-AI has been sold as a designer drug . Its structural similarity to amphetamine makes it a subject of interest in the recreational drug market. However, this application is fraught with legal and health risks, as the compound can have potent psychoactive effects and its unregulated use can lead to toxic outcomes.

Research on Monoamine Transporters

2-AI’s interaction with monoamine transporters like DAT, NET, and serotonin transporters (SERT) makes it a valuable compound in research aimed at understanding the function of these transporters in the brain . Studies on 2-AI can provide insights into the mechanisms of action of various psychostimulants and antidepressants.

Study of Drug Metabolism

2-AI serves as a research chemical in studies investigating the metabolism of new psychoactive substances. It helps in understanding the metabolic pathways and the potential toxicological effects of related compounds .

Legal and Regulatory Research

The legal status of 2-AI varies across countries, and it is a subject of legal and regulatory research. In some places, it is considered a controlled substance, while in others, it remains unregulated . This dichotomy presents an area of study for policymakers and law enforcement agencies to determine the appropriate classification and control measures for such compounds.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHHFZAXSANGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2338-18-3 (hydrochloride)
Record name 2-Aminoindan
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40183902
Record name 2-Aminoindane
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoindan

CAS RN

2975-41-9
Record name 2-Aminoindane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoindan
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY
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Synthesis routes and methods

Procedure details

A mixture of 2-amino-indane hydrochloride (10 g, 58.9 mmol) and EtOAc was treated with 2 M aqueous Na2CO3 solution. The organic layer was separated and washed (2 M aqueous Na2CO3 solution); the aqueous layers were extracted with EtOAc. The combined organic phases were washed (saturated aqueous NaCl solution), dried (MgSO4), filtered, and concentrated to give 2-amino-indane (7.8 g), which was dissolved in dry THF (80 ml). 4-Nitrobenzaldehyde (9.74 g, 64.4 mmol) and acetic acid (3.35 ml, 58.6 mmol) were added. The mixture was stirred at room temperature for 1 hour. NaBH(OAc)3 (37.2 g, 176 mmol) was added. The resulting yellow suspension was stirred for 15 hours (over night). The mixture was poured onto EtOAc and 2M aqueous Na2CO3 solution (gas evolution). The organic phase was separated, washed (2M aqueous Na2CO3 solution, saturated. aqueous NaCl solution), dried (Na2SO4), filtered and concentrated. Flash chromatography (hexane/EtOAc 7:3) afforded 14.76 g (94%) of intermediate 15.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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